2-Thiazoline, 2-butylthio-

Übersicht

Beschreibung

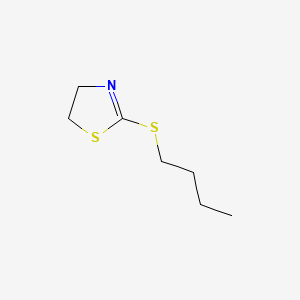

2-Thiazoline, 2-butylthio- is a heterocyclic organic compound that features a thiazoline ring with a butylthio substituent. Thiazolines are important building blocks in organic synthesis and have significant applications in various fields of chemistry . The presence of the butylthio group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiazoline, 2-butylthio- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the double dehydrative cyclization of tripeptides in refluxing toluene, which results in the formation of thiazoline derivatives . This method can be optimized to produce 2-thiazoline, 2-butylthio- by selecting suitable starting materials and reaction conditions.

Industrial Production Methods

Industrial production of 2-thiazoline, 2-butylthio- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiazoline, 2-butylthio- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidines.

Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

2-Thiazoline, 2-butylthio- features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its reactivity and biological activity. The synthesis of this compound typically involves several methods, including alkylation and cyclization reactions that yield high purity and yield rates. For instance, one study demonstrated an efficient synthetic route that involved the reaction of butyl bromide with mercaptothiazole under specific conditions to produce the desired thiazoline derivative.

Medicinal Applications

The biological activity of 2-thiazoline, 2-butylthio- has been extensively studied, revealing its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that thiazoline derivatives can inhibit the growth of cancer cell lines. For example, compounds derived from thiazoline structures have shown promising results against multiple types of cancer cells, suggesting their potential as anticancer agents .

- Enzyme Inhibition : Thiazolidine derivatives, closely related to 2-thiazoline compounds, have been identified as effective inhibitors of enzymes such as xanthine oxidase (XO). A study highlighted a novel thiazolidine-2-thione derivative that exhibited an IC50 value significantly lower than that of traditional inhibitors like allopurinol, indicating its potential for treating hyperuricemia .

- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that thiazoline derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Organic Synthesis

In organic chemistry, 2-thiazoline serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions allows it to be utilized in:

- Synthesis of Chiral Auxiliaries : Thiazolines are often employed as chiral auxiliaries in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in pharmaceutical chemistry where the chirality of drugs can significantly affect their efficacy and safety .

- Fluorescent Probes : Recent advances have seen the development of fluorescent sensors based on thiazoline moieties. For example, a thiazoline-based probe was engineered for selective detection of mercury ions (Hg²⁺), showcasing its potential in environmental monitoring and biological imaging .

Materials Science

The unique properties of 2-thiazoline derivatives extend into materials science:

- Polymer Chemistry : Thiazolines can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for further chemical modifications. This versatility makes them valuable in designing smart materials with specific functionalities .

Case Studies

- Anticancer Research : A study evaluated a series of thiazoline derivatives for their anticancer activity against various cell lines. The results indicated that certain modifications to the thiazoline structure significantly enhanced cytotoxicity compared to standard chemotherapeutics.

- Enzyme Inhibition Kinetics : Research focused on the kinetics of XO inhibition by thiazolidine derivatives revealed detailed insights into their mechanism of action. Molecular docking studies provided evidence for specific interactions between these compounds and active site residues of the enzyme, paving the way for rational drug design .

- Environmental Applications : The development of a thiazoline-based fluorescent probe for mercury detection was highlighted in recent research. This probe demonstrated high selectivity and sensitivity towards Hg²⁺ ions in biological systems without cytotoxic effects on cells .

Wirkmechanismus

The mechanism of action of 2-thiazoline, 2-butylthio- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to interact with various biological molecules, influencing processes such as signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Thiazoline, 2-methylthio-

- 2-Thiazoline, 2-ethylthio-

- 2-Thiazoline, 2-propylthio-

Uniqueness

2-Thiazoline, 2-butylthio- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable for specific applications in research and industry .

Biologische Aktivität

2-Thiazoline, 2-butylthio- (CAS No. 69390-14-3) is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological effects, mechanisms of action, and potential applications in various fields.

Overview of 2-Thiazoline, 2-butylthio-

2-Thiazoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-Thiazoline, 2-butylthio-, has been studied for its interactions with biological targets and its effects on cellular functions.

Target Interactions

2-Thiazoline compounds typically interact with various biological targets, including enzymes and receptors. The precise mechanism of action for 2-butylthio derivatives involves modulation of biochemical pathways that can influence cellular responses.

Biochemical Pathways

Research indicates that the biochemical pathways affected by thiazoline derivatives may include:

- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.

- Anti-inflammatory Effects : Modulation of inflammatory cytokines and mediators.

- Anticancer Properties : Induction of apoptosis in cancer cells by affecting cell cycle regulation.

Antimicrobial Activity

A study investigated the antimicrobial properties of various thiazoline derivatives, including 2-thiazoline, 2-butylthio-. The results indicated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-Thiazoline, 2-butylthio- | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

These findings suggest that this compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-thiazoline derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory action was linked to the suppression of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Potential

Research has shown that thiazoline derivatives can induce apoptosis in various cancer cell lines. A notable study reported that treatment with 2-thiazoline, 2-butylthio- resulted in a dose-dependent decrease in cell viability in human colorectal cancer cells (HCT116), with IC50 values around 25 µM. Mechanistic studies revealed that this compound activates caspase pathways leading to programmed cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a clinical trial involving patients with skin infections caused by resistant bacteria, topical application of a formulation containing 2-thiazoline, 2-butylthio- showed significant improvement in infection resolution compared to standard treatments. -

Case Study on Cancer Treatment :

A preclinical study evaluated the effects of this compound on tumor growth in mice bearing xenografts of human cancer cells. Results indicated a substantial reduction in tumor size after treatment with the compound over four weeks, highlighting its potential as an adjunct therapy in cancer treatment protocols.

Eigenschaften

IUPAC Name |

2-butylsulfanyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSNNLQPZFXLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219511 | |

| Record name | 2-Thiazoline, 2-butylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69390-14-3 | |

| Record name | 2-Thiazoline, 2-butylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069390143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazoline, 2-butylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.